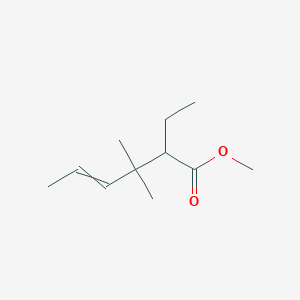
Methyl 2-ethyl-3,3-dimethylhex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethyl-3,3-dimethylhex-4-enoate is an organic compound with the molecular formula C11H20O2. It belongs to the class of esters, which are commonly used in various chemical industries due to their pleasant odors and reactivity. This compound is characterized by a hexene backbone with methyl, ethyl, and dimethyl substitutions, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethyl-3,3-dimethylhex-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-ethyl-3,3-dimethylhex-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and catalysts to ensure the production of a high-quality ester. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-3,3-dimethylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-ethyl-3,3-dimethylhex-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-3,3-dimethylhex-4-enoate involves its interaction with various molecular targets, depending on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethylpent-4-enoate: Similar structure but lacks the ethyl group.
Methyl 2,2-dimethylpent-4-enoate: Similar structure but with different methyl group positioning.
3-Hexene, 2,4-dimethyl-: Similar backbone but different functional groups.
Uniqueness
Methyl 2-ethyl-3,3-dimethylhex-4-enoate is unique due to its specific combination of methyl, ethyl, and dimethyl substitutions, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
60066-66-2 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
methyl 2-ethyl-3,3-dimethylhex-4-enoate |
InChI |
InChI=1S/C11H20O2/c1-6-8-11(3,4)9(7-2)10(12)13-5/h6,8-9H,7H2,1-5H3 |
InChI Key |
ICYKEXZCGAKOHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)C(C)(C)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















